5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide
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Overview
Description
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. It has been studied for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of the compound “5-oxo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrrolidine-2-carboxamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which enhances cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, leading to enhanced cholinergic neurotransmission . This can help alleviate the symptoms of conditions like Alzheimer’s disease, which are characterized by a deficiency in cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and an amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as amines or thiols can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role as an acetylcholinesterase inhibitor, which is crucial for studying the cholinergic system and its implications in neurodegenerative diseases.
Industry: Could be used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.
Galantamine: An alkaloid that acts as a competitive and reversible inhibitor of acetylcholinesterase.
Uniqueness
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is unique due to its specific structure, which combines a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. This unique combination allows it to selectively inhibit acetylcholinesterase with high potency, making it a promising candidate for further development as a therapeutic agent .
Biological Activity
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Synthesis
The compound features a pyrrolidine core with several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine and piperazine moieties. Detailed synthetic routes can be found in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been suggested to act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is critical in conditions such as Alzheimer's disease, where cholinergic signaling is impaired .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticonvulsant Activity : In preclinical studies, derivatives of similar structures have shown significant anticonvulsant properties in various seizure models, suggesting potential for treating epilepsy .
- Antinociceptive Activity : Studies indicate that compounds with similar scaffolds can exert analgesic effects, providing relief from pain through central and peripheral mechanisms .
- Cytotoxicity : Evaluation of cytotoxic effects on hepatocellular carcinoma cells (HepG2) revealed that certain concentrations did not significantly affect cell viability, indicating a favorable safety profile .
Table 1: Summary of Biological Activities
Detailed Findings
- Anticonvulsant Properties : In a study involving various compounds with similar structures, significant anticonvulsant activity was observed at doses that provided protection against induced seizures. For instance, certain derivatives showed up to 75% efficacy in protecting test subjects in the maximal electroshock (MES) test .
- Antinociceptive Effects : The analgesic properties were assessed through behavioral models where the compound demonstrated a notable reduction in pain responses, suggesting central nervous system involvement .
- Safety Profile : The hepatotoxicity studies indicated no significant cytotoxic effects at therapeutic concentrations, which is crucial for drug development as it suggests a favorable safety margin .
Properties
IUPAC Name |
5-oxo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c26-17-7-6-16(23-17)18(27)22-14-12-20-19(21-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGZAALFYOPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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